5'-Iodoacetamido-5'-deoxythymidine

Vue d'ensemble

Description

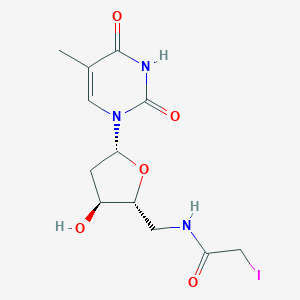

5’-Iodoacetamido-5’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an iodoacetamido group attached to the 5’ position of the deoxythymidine molecule, which imparts distinct reactivity and biological activity.

Méthodes De Préparation

The synthesis of 5’-Iodoacetamido-5’-deoxythymidine typically involves the iodination of 5’-deoxy-5’-aminothymidine followed by acylation with iodoacetic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

5’-Iodoacetamido-5’-deoxythymidine undergoes various chemical reactions, including:

Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biochemical Research Applications

Inhibition of Thymidylate Synthase

IAT is recognized primarily for its role as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. Research indicates that IAT, along with other haloacetamido derivatives, exhibits significant inhibitory effects on thymidylate synthase derived from L1210 cells. The inhibitory potency of IAT is less than that of its brominated counterpart (5'-bromoacetamido-5'-deoxythymidine) but greater than that of 5'-chloroacetamido-5'-deoxythymidine .

The inhibition mechanism involves the formation of a tight, irreversible complex with the enzyme, which can be characterized through kinetic studies. For instance, the concentration required for 50% inhibition (I50) was found to vary significantly depending on the presence of substrate during preincubation, demonstrating the nuanced interaction between IAT and thymidylate synthase .

Table 1: Inhibition Potency of Haloacetamido-5'-deoxythymidines

| Compound | I50 (M) - No Substrate | I50 (M) - With Substrate |

|---|---|---|

| 5'-Bromoacetamido-5'-deoxythymidine (BAT) | ||

| 5'-Iodoacetamido-5'-deoxythymidine (IAT) | ||

| 5'-Chloroacetamido-5'-deoxythymidine (CAT) | Higher than IAT | Higher than IAT |

Mechanistic Studies

The unique properties of IAT allow it to serve as a reagent for investigating the mechanism of thymidylate synthase. Studies have shown that IAT can induce time-dependent inactivation of the enzyme, which is indicative of its potential utility in mechanistic enzymology .

Applications in Molecular Biology

Probing Protein-DNA Interactions

IAT can also be utilized in studies involving protein-DNA complexes due to its ability to form covalent bonds. This property enables researchers to investigate the structural dynamics and interactions within these complexes through cross-linking studies. The incorporation of halogenated nucleosides like IAT into DNA allows for the exploration of binding affinities and conformational changes upon protein binding .

Fluorescence Resonance Energy Transfer (FRET) Studies

Recent advancements have employed IAT in FRET experiments aimed at mapping DNA structures. By incorporating fluorescent tags alongside halogenated nucleosides, researchers can obtain insights into DNA conformational states and the effects of various ligands on DNA stability .

Case Studies

Several studies have highlighted the applications of IAT in both therapeutic and research settings:

Case Study 1: Thymidylate Synthase Inhibition

A detailed study demonstrated that IAT effectively inhibited thymidylate synthase activity in L1210 cells, leading to reduced cell proliferation. The findings suggest potential therapeutic implications for targeting rapidly dividing cancer cells through selective inhibition of this enzyme .

Case Study 2: Structural Probing

In another investigation, researchers utilized IAT to probe the structure of protein-DNA complexes. The results indicated that halogenated nucleosides could significantly alter binding dynamics, providing valuable information for drug design targeting DNA-protein interactions .

Mécanisme D'action

The primary mechanism by which 5’-Iodoacetamido-5’-deoxythymidine exerts its effects is through the inhibition of thymidylate synthase. This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets and pathways involved include the binding of the compound to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing its reaction.

Comparaison Avec Des Composés Similaires

- 5’-Bromoacetamido-5’-deoxythymidine (BAT)

- 5’-Chloroacetamido-5’-deoxythymidine (CAT)

Compared to these similar compounds, 5’-Iodoacetamido-5’-deoxythymidine exhibits unique properties due to the presence of the iodine atom, which imparts higher reactivity and stronger inhibitory effects on thymidylate synthase . The order of inhibitory potency on thymidylate synthase is generally BAT > IAT > CAT, reflecting the differences in their chemical structures and reactivities .

Activité Biologique

5'-Iodoacetamido-5'-deoxythymidine (IAT) is a synthetic nucleoside analog that has gained attention in biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity, and implications for cancer therapy.

Chemical Structure and Properties

This compound is characterized by the presence of an iodoacetamido group at the 5' position of the deoxythymidine molecule. This modification enhances its reactivity and biological activity compared to other nucleoside analogs. The compound can be synthesized through iodination of 5'-deoxy-5'-aminothymidine followed by acylation with iodoacetic acid, typically using solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

The primary biological activity of IAT stems from its ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA replication and repair. By forming a tight, irreversible complex with TS, IAT disrupts this process, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Cytotoxicity and Anticancer Activity

Research indicates that IAT exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that IAT can effectively inhibit the growth of tumor cells, including P388 leukemia cells. The mechanism involves the induction of apoptosis through the inhibition of TS, which results in decreased dTMP levels and subsequent disruption of DNA synthesis .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Leukemia | 6.6 | Inhibition of thymidylate synthase |

| H.Ep.-2 | Not specified | Induction of apoptosis |

| L1210 | Not specified | Disruption of DNA synthesis |

Comparative Analysis with Other Nucleoside Analogues

When compared to similar compounds such as 5'-Bromoacetamido-5'-deoxythymidine (BAT) and 5'-Chloroacetamido-5'-deoxythymidine (CAT), IAT demonstrates enhanced inhibitory effects on TS due to the unique properties imparted by the iodine atom. This increased reactivity allows for more effective targeting of cancer cells .

Case Studies

- Study on P388 Leukemia : A study conducted on mice with P388 leukemia showed that treatment with IAT resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a chemotherapeutic agent due to its ability to induce apoptosis in malignant cells .

- In Vitro Assays : Various in vitro assays have been employed to evaluate the cytotoxicity of IAT across different cell lines. These assays include colony-forming assays and MTT assays, which measure cell viability post-treatment. Results consistently show that IAT effectively reduces cell viability in a dose-dependent manner .

Future Directions

The promising results from studies involving this compound suggest its potential utility in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance efficacy while minimizing toxicity. Ongoing research is focused on elucidating the detailed mechanisms by which IAT affects cellular pathways involved in DNA synthesis and repair.

Propriétés

IUPAC Name |

N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXFMGORNLEMS-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143842 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101314-73-2 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.